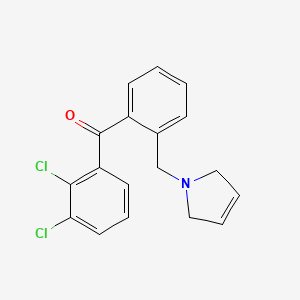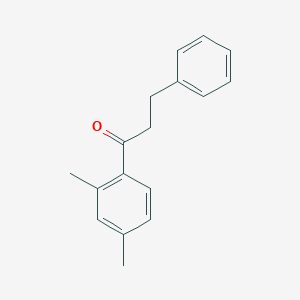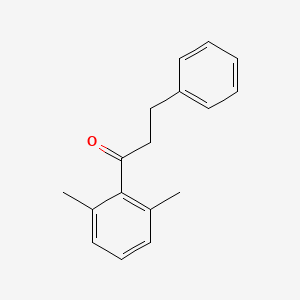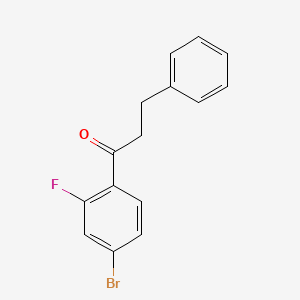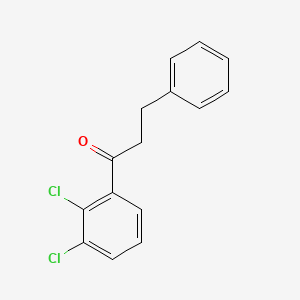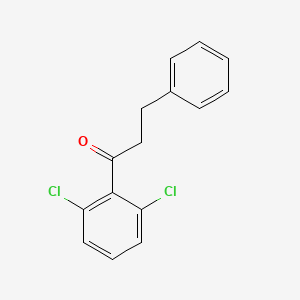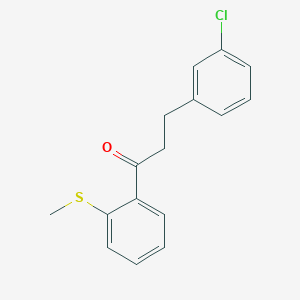
3-(3-Chlorophenyl)-2'-thiomethylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-Chlorophenyl)-2’-thiomethylpropiophenone” is a complex organic molecule. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a chlorine atom attached (making it a chlorophenyl group), and a propiophenone group (a 3-carbon chain with a ketone functional group and another phenyl group attached) .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chlorophenyl and propiophenone groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chlorophenyl, thiomethyl, and propiophenone groups. These groups could potentially participate in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen
Electrochromic Polymers
A study by Sankaran and Reynolds (1997) discusses the synthesis of derivatives of 3,4-ethylenedioxythiophene (EDOT), highlighting their electrochromic properties. These polymers exhibit color changes when subjected to electrical voltages, making them applicable in displays, smart windows, and sensors Sankaran & Reynolds, 1997.
Antimicrobial Evaluation
Pant, Sharma, and Pant (2008) synthesized compounds related to 3-(3-Chlorophenyl)-2'-thiomethylpropiophenone, which demonstrated significant antifungal activity, albeit limited antibacterial effects. This suggests potential applications in antifungal treatments or in materials designed to resist fungal growth Pant, Sharma, & Pant, 2008.
Crystal Structure Studies
Li et al. (2011) researched polyselenophene analogs of polythiophene derivatives, demonstrating distinct crystallization properties. This research could be relevant in the development of novel materials with specific optical or electrical properties Li et al., 2011.
Organic Synthesis Applications
Kasturi and Damodaran (1969) reported on the acylation and alkylation reactions involving compounds structurally related to this compound. This research could be significant in the field of organic synthesis, particularly in the development of pharmaceuticals or other complex organic molecules Kasturi & Damodaran, 1969.
Synthesis of Radiolabeled Compounds
Cantillana, Sundström, and Bergman (2009) describe the synthesis of a compound similar to this compound, which is used as a precursor for synthesizing radiolabeled compounds. This has implications in the field of medicinal chemistry, particularly in drug development and diagnostic imaging Cantillana, Sundström, & Bergman, 2009.
Novel Polymer Synthesis
Tapia et al. (2010) synthesized new copolymers of thiophenes, indicating the potential use of this compound derivatives in creating novel materials with specific physical and chemical properties Tapia et al., 2010.
Wirkmechanismus
Target of Action
It is known that many bioactive aromatic compounds containing similar structures, such as the indole nucleus, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
These pathways and their downstream effects contribute to the diverse biological activities of these compounds .
Pharmacokinetics
The study of similar compounds suggests that they may be metabolized in vivo
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-(2-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClOS/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLFVOAZZFNQJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644422 |
Source


|
| Record name | 3-(3-Chlorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-47-5 |
Source


|
| Record name | 3-(3-Chlorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
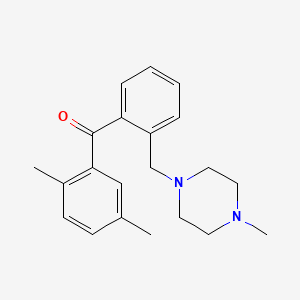
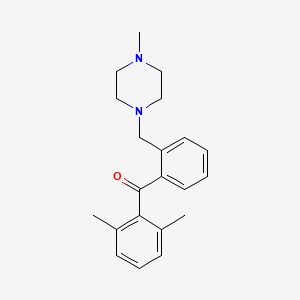
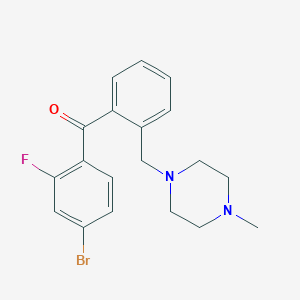
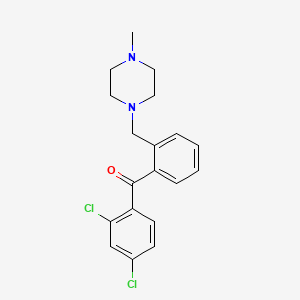
![Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1360483.png)

